1,3-Dibromo-5-fluorobenzene is an aryl fluorinated building block . It has been used in the preparation of the ligand 5-fluoro-1,3-di(2-pyridyl)benzene .
Method of Application: The synthesis of 5-fluoro-1,3-di(2-pyridyl)benzene involves a Stille reaction with 2-(tri-n-butylstannyl)pyridine . The Stille reaction is a powerful tool in organic synthesis for constructing carbon-carbon bonds between two organic compounds.
1,3-Dibromo-5-fluorobenzene is an organic compound with the molecular formula C6H3Br2F and a CAS number of 1435-51-4. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring. The compound is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water. It is classified as hazardous, causing skin and eye irritation upon contact .
1,3-Dibromo-5-fluorobenzene can be synthesized through several methods:
1,3-Dibromo-5-fluorobenzene finds applications in various fields:
Interaction studies involving 1,3-dibromo-5-fluorobenzene primarily focus on its reactivity with nucleophiles and electrophiles. Research indicates that halogenated compounds often exhibit unique interaction profiles due to their ability to form hydrogen bonds or participate in π-stacking interactions. These properties may enhance their utility in drug design and material applications .
Several compounds share structural similarities with 1,3-dibromo-5-fluorobenzene. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromo-3-fluorobenzene | C6H4BrF | Contains one bromine atom and one fluorine atom. |
1,3-Dibromobenzene | C6H4Br2 | Contains two bromine atoms without fluorine. |
2-Bromo-5-fluorobenzene | C6H4BrF | Different substitution pattern on the benzene ring. |
1-Iodo-3-bromobenzene | C6H4BrI | Contains iodine instead of fluorine. |
What sets 1,3-dibromo-5-fluorobenzene apart from its analogs is its specific arrangement of halogens on the benzene ring. The combination of both bromine and fluorine atoms influences its reactivity and biological properties differently compared to compounds that contain only one type of halogen or different arrangements of substituents. This unique substitution pattern may lead to distinct chemical behaviors and applications in synthetic chemistry and material science .
Irritant